An In-depth Technical Guide to the Chemical Properties of N1,N2-Di(pyridin-2-yl)oxalamide
An In-depth Technical Guide to the Chemical Properties of N1,N2-Di(pyridin-2-yl)oxalamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N2-Di(pyridin-2-yl)oxalamide is a versatile organic compound characterized by a central oxalamide core symmetrically substituted with two pyridin-2-yl groups. This structure imparts a planar conformation and the ability to act as a bidentate ligand, making it a compound of significant interest in coordination chemistry and materials science.[1] Its potential applications span catalysis, environmental remediation, and, as preliminary studies suggest, the development of novel therapeutic agents due to its antimicrobial and anticancer properties.[1] This guide provides a comprehensive overview of the known chemical properties of N1,N2-Di(pyridin-2-yl)oxalamide, including its synthesis, physical and spectroscopic characteristics, and potential biological activities.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N1,N2-Di(pyridin-2-yl)oxalamide is presented in the table below. It is important to note that while general information is available, specific experimental data for some properties, such as a precise melting point and detailed spectroscopic data, are not widely reported in publicly accessible literature.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₄O₂ | [2] |
| Molecular Weight | 242.23 g/mol | [1][2] |
| CAS Number | 20172-97-8 | [1] |
| IUPAC Name | N1,N2-di(pyridin-2-yl)oxalamide | |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available for the title compound. A related compound, N,N-Bis-(5-chloro-pyridin-2-yl)-oxalamide, is slightly soluble in DMSO. | |
| pKa | Data not available |
Spectroscopic Data
Detailed spectroscopic analyses are crucial for the structural elucidation and characterization of N1,N2-Di(pyridin-2-yl)oxalamide. While the use of various spectroscopic techniques is mentioned in the literature for its characterization, specific quantitative data are not consistently available.
| Spectroscopic Technique | Expected Features | Reported Data |
| ¹H NMR | Signals corresponding to the pyridinyl and amide protons. | Data not available |
| ¹³C NMR | Signals for the carbons of the pyridine rings and the oxalamide core. | Data not available |
| Infrared (IR) Spectroscopy | Characteristic vibrational modes for N-H stretching, C=O stretching of the amide, and vibrations of the pyridine rings.[1] | Data not available |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight. | Data not available |
Synthesis and Experimental Protocols
The primary synthetic route to N1,N2-Di(pyridin-2-yl)oxalamide is through the direct condensation of 2-aminopyridine with an oxalate ester, such as dimethyl oxalate.[1]
Synthesis of N1,N2-Di(pyridin-2-yl)oxalamide
Reaction Scheme:
Experimental Protocol:
A detailed, step-by-step protocol based on the generally described method is as follows:
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine two equivalents of 2-aminopyridine with one equivalent of dimethyl oxalate.
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Solvent Addition: Add a suitable solvent, such as dimethylformamide (DMF).
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Reaction Conditions: Heat the reaction mixture to 120°C under a nitrogen atmosphere.
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Reaction Time: Maintain the temperature and stirring for a sufficient period to allow the reaction to proceed. The original literature suggests that this method can result in moderate yields of around 44% due to incomplete reaction progression.[1]
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Work-up and Purification: The purification protocol for the resulting product is not detailed in the available literature but would typically involve cooling the reaction mixture, followed by precipitation of the product, filtration, and washing with an appropriate solvent to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent system would likely be employed to obtain the purified solid.
Reactivity and Coordination Chemistry
N1,N2-Di(pyridin-2-yl)oxalamide is a highly versatile ligand in coordination chemistry. The nitrogen atoms in the pyridine rings and the oxygen and nitrogen atoms of the oxalamide bridge serve as effective binding sites for a variety of metal ions.[1] This allows for the formation of stable transition metal complexes and the construction of coordination polymers with diverse supramolecular structures.[1] The planar and rigid nature of the ligand promotes crystallinity, which is advantageous for applications in catalysis and materials science.[1]
Biological Activity and Potential Signaling Pathways
Preliminary studies have suggested that N1,N2-Di(pyridin-2-yl)oxalamide and its metal complexes possess interesting biological activities, including antimicrobial and anticancer properties.[1]
Hypothetical Anticancer Mechanism of Action
While specific signaling pathways for N1,N2-Di(pyridin-2-yl)oxalamide have not been elucidated, a potential mechanism of action for its anticancer activity could involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases. This is a common mechanism for many anticancer compounds.
Below is a conceptual diagram illustrating a generalized apoptotic pathway that could be influenced by a bioactive compound like N1,N2-Di(pyridin-2-yl)oxalamide. It is important to emphasize that this is a hypothetical pathway and has not been experimentally verified for this specific compound.
Caption: A conceptual diagram of a potential anticancer mechanism.
Experimental Workflows
The general workflow for the synthesis and characterization of N1,N2-Di(pyridin-2-yl)oxalamide is outlined below.
Caption: A general workflow for the synthesis and characterization of N1,N2-Di(pyridin-2-yl)oxalamide.
Conclusion
N1,N2-Di(pyridin-2-yl)oxalamide is a compound with a well-defined structure and significant potential in various fields of chemistry. Its role as a versatile ligand is the most extensively documented aspect of its chemical properties. While its synthesis is established, there is a notable lack of publicly available, detailed quantitative data for its physical and spectroscopic properties. Further research is warranted to fully characterize this compound and to explore the specifics of its reported biological activities, which could open new avenues for drug development and other applications.
